molecular formula C14H15N3O4 B13516020 Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate

Cat. No.: B13516020
M. Wt: 289.29 g/mol
InChI Key: FSKGYZIRWAOHDK-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate is a chemical building block of significant interest in medicinal chemistry for the construction of novel pyrazole-based compounds. The pyrazole core is a privileged scaffold in drug discovery, known for its diverse pharmacological profiles and presence in several therapeutic agents . The specific substitution pattern on this molecule, featuring a nitroaromatic group and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate for further synthetic elaboration. Researchers can leverage the Boc group for facile deprotection to access the parent NH-pyrazole, or utilize the nitro group as a handle for functional group interconversion, such as reduction to an aniline, enabling the synthesis of a wide array of derivatives . Pyrazole derivatives have demonstrated a broad spectrum of biological activities, and this compound serves as a critical precursor in the exploration of new chemical entities for various research applications . The compound is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C14H15N3O4

Molecular Weight

289.29 g/mol

IUPAC Name

tert-butyl 4-(4-nitrophenyl)pyrazole-1-carboxylate

InChI

InChI=1S/C14H15N3O4/c1-14(2,3)21-13(18)16-9-11(8-15-16)10-4-6-12(7-5-10)17(19)20/h4-9H,1-3H3

InChI Key

FSKGYZIRWAOHDK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C=N1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate typically involves the construction of the pyrazole ring followed by the introduction of the tert-butyl carboxylate protecting group and the 4-nitrophenyl substituent. The key steps include:

  • Formation of the pyrazole core via cyclocondensation or cyclization reactions.
  • Introduction of the tert-butyl carboxylate group using di-tert-butyl dicarbonate.
  • Functionalization of the pyrazole nitrogen with the 4-nitrophenyl group through arylhydrazine intermediates or substitution reactions.

Synthesis of tert-butyl 4-formyl-1H-pyrazole-1-carboxylate as a Precursor

A well-documented precursor to the target compound is tert-butyl 4-formyl-1H-pyrazole-1-carboxylate. Its synthesis involves the reaction of 1H-pyrazole-4-carbaldehyde with di-tert-butyl dicarbonate in acetonitrile at room temperature for 18 hours, yielding the tert-butyl protected pyrazole aldehyde with a 98% yield. The product is isolated by extraction and purification steps involving ethyl acetate, aqueous acid wash, brine, and vacuum concentration, resulting in a pale yellow solid.

Step Reagents and Conditions Yield (%) Notes
1 1H-pyrazole-4-carbaldehyde + di-tert-butyl dicarbonate in MeCN, 25°C, 18 h 98 Extraction with EtOAc, acid wash, brine

Regioselective Pyrazole Formation Using Trichloromethyl Enones and Aryl Hydrazines

A regioselective approach to synthesize 1-substituted pyrazoles involves the use of trichloromethyl enones reacting with arylhydrazine hydrochlorides. This method enables the formation of 1,3-regioisomers with moderate to excellent yields (37–97%). The reaction proceeds via a [3+2] cyclocondensation mechanism, where the trichloromethyl group serves as a precursor for the carboxyalkyl moiety.

Key findings include:

  • Using arylhydrazine hydrochlorides favors the 1,3-regioisomer formation.
  • Free hydrazine leads exclusively to the 1,5-regioisomer.
  • The reaction is typically conducted in methanol, which dissolves the hydrazine salt effectively.
  • Heating is required for complete conversion, with reaction times ranging from 4 to 16 hours depending on substituents.
  • Electron-withdrawing groups on the aryl ring (such as 4-nitrophenyl) can reduce the efficiency of methanolysis, requiring longer reaction times (up to 72 hours) without significant yield improvement.
Parameter Effect on Reaction
Hydrazine form Hydrochloride salt → 1,3-regioisomer; free hydrazine → 1,5-regioisomer
Solvent Methanol preferred; other solvents (MeCN, DMF, DMSO, CHCl3) ineffective
Temperature Heating required for full conversion (up to 16 h)
Electron-withdrawing groups (EWG) Strong EWG like 4-nitrophenyl slow methanolysis step

Direct N-Substitution with 4-Nitrophenyl Group

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Yield Range (%) Notes
Di-tert-butyl dicarbonate protection of pyrazole aldehyde 1H-pyrazole-4-carbaldehyde, MeCN, rt, 18 h 98 High yield, mild conditions
Regioselective cyclocondensation with trichloromethyl enones Aryl hydrazine hydrochloride, MeOH, heat, 4–16 h 37–97 Regioselectivity depends on hydrazine form; longer times for nitro substituents
N1-aryl substitution with 4-nitrophenylhydrazine Controlled temp, solvent-dependent Moderate to high Confirmed by crystallography
One-pot click chemistry for tert-butyl pyrazole derivatives Azides, CuI catalyst, DMF, 0 °C, 5 min 90–97 High purity and yield; applicable to related derivatives

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include amino derivatives, oxidized nitro compounds, and substituted pyrazole derivatives, which can be further utilized in various applications.

Scientific Research Applications

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate with structurally related analogs, highlighting key substituents and their implications:

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) Key Effects of Substituents
This compound 4-(4-nitrophenyl) Nitro, tert-butyl carbamate 293.29 Electron-withdrawing nitro group enhances polarity; may reduce solubility in organic media.
Tert-butyl 5-amino-3-(4-nitrophenyl)-1H-pyrazole-1-carboxylate 3-(4-nitrophenyl), 5-amino Nitro, amino, tert-butyl carbamate 308.31 Amino group introduces basicity; nitro group stabilizes resonance structures.
Tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate 4-ethynyl Ethynyl, tert-butyl carbamate 194.23 Ethynyl enables click chemistry (e.g., azide-alkyne cycloaddition).
Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-carboxylate 4-boronate ester Boronate, tert-butyl carbamate 294.15 Boronate facilitates Suzuki-Miyaura cross-coupling reactions.
Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate 4-methyl Methyl, tert-butyl carbamate 198.22 Methyl group enhances lipophilicity; minimal electronic effects.
Tert-butyl 4-(difluoromethyl)-1H-pyrazole-1-carboxylate 4-difluoromethyl Difluoromethyl, tert-butyl carbamate 232.22 Fluorine atoms improve metabolic stability and bioavailability.

Key Observations :

  • Nitro Group: The 4-nitrophenyl substituent increases molecular polarity and may reduce solubility in non-polar solvents compared to methyl or ethynyl derivatives.
  • Boronate and Ethynyl Groups : These substituents enable cross-coupling and click chemistry, respectively, making them versatile for further functionalization .
  • Fluorinated Derivatives : Difluoromethyl groups enhance pharmacokinetic properties, a critical factor in drug design .

Biological Activity

Tert-butyl 4-(4-nitrophenyl)-1H-pyrazole-1-carboxylate, with the CAS number 209959-25-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial properties, anti-inflammatory effects, and potential as a drug candidate.

  • Molecular Formula : C14H15N3O4
  • Molecular Weight : 289.29 g/mol

The compound features a pyrazole ring substituted with a nitrophenyl group and a tert-butyl carboxylate moiety, which contributes to its biological activity.

Antibacterial Properties

Recent studies have investigated the antibacterial activity of various pyrazole derivatives, including this compound. The compound was tested against several Gram-positive and Gram-negative bacteria using methods such as agar diffusion and broth microdilution.

In one study, the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL against strains of Acinetobacter baumannii and Enterobacterales . This suggests that this compound may serve as an effective adjuvant in antibiotic therapy.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been well-documented. In particular, compounds similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

In a comparative study, several pyrazole derivatives demonstrated COX-2 inhibitory activities with IC50 values significantly lower than those of standard anti-inflammatory drugs like diclofenac . Notably, the selectivity index for COX-2 inhibition was recorded as high as 344.56 for some derivatives, indicating their potential for treating inflammatory conditions with fewer gastrointestinal side effects .

Case Studies and Research Findings

Case Study: Antibacterial Efficacy

In a detailed investigation involving this compound, researchers found that it exhibited synergistic effects when combined with colistin against resistant bacterial strains. This combination therapy approach could enhance treatment efficacy in multidrug-resistant infections .

Research Findings on Structure-Activity Relationships (SAR)

A comprehensive review highlighted the importance of structural modifications in enhancing the biological activity of pyrazole derivatives. For instance, variations in substituents on the pyrazole ring can significantly impact both antibacterial and anti-inflammatory activities .

Table 1 summarizes the biological activities of selected pyrazole derivatives:

CompoundMIC (µg/mL)COX-2 IC50 (µg/mL)Remarks
This compound4 - 8<50Effective against A. baumannii
Pyrazole derivative A8<30Moderate antibacterial activity
Pyrazole derivative B2 - 6<20Strong COX-2 inhibition

Q & A

Q. Optimization strategies :

  • Temperature control : Elevated temperatures (50–80°C) improve coupling efficiency but may require inert atmospheres to prevent Boc-group degradation .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of nitroaromatic intermediates, while THF/water mixtures are ideal for copper-catalyzed reactions .
  • Catalyst screening : Palladium catalysts (e.g., Pd(PPh₃)₄) for cross-couplings and copper(I) iodide for azide-alkyne cycloadditions .

Basic: Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:
Key techniques include:

Method Key Data Application Example
¹H/¹³C NMR Chemical shifts for nitrophenyl (δ 8.2–8.5 ppm, aromatic H) and Boc-group (δ 1.4 ppm, tert-butyl H) .Confirms regiochemistry of pyrazole substitution.
HRMS Exact mass matching [M+H]⁺ (e.g., C₁₆H₁₈N₃O₄⁺ requires 316.1297) .Validates molecular integrity.
X-ray crystallography Unit cell parameters (e.g., triclinic P1, a=6.0568 Å, b=12.0047 Å) .Resolves steric effects of the nitro group on pyrazole planarity.

Note : Discrepancies between computed (e.g., PubChem) and experimental data should be addressed via DFT calculations .

Basic: How is the nitro group’s electronic influence on pyrazole reactivity assessed in medicinal chemistry applications?

Answer:
The electron-withdrawing nitro group modulates pyrazole’s π-electron density, affecting:

  • Nucleophilic substitution : Nitro para-directing properties facilitate further functionalization (e.g., reduction to amines for drug conjugates) .
  • Biological activity : Nitro groups enhance binding to nitroreductase enzymes in antimicrobial or antiparasitic assays .
    Methodology :
  • Electrochemical analysis : Cyclic voltammetry to measure reduction potentials .
  • Computational modeling : HOMO-LUMO gaps calculated via Gaussian09 to predict reactivity .

Advanced: How can researchers resolve contradictions between computational predictions and experimental solubility/stability data?

Answer:
Discrepancies often arise from:

  • Implicit solvent models : COSMO-RS simulations may overestimate solubility in aqueous buffers compared to experimental shake-flask assays .
  • Degradation pathways : Nitro groups undergo photolytic degradation under UV light, necessitating dark storage .

Q. Resolution workflow :

Replicate conditions : Use standardized DMSO stock solutions (10 mM) for consistency .

HPLC-MS monitoring : Track decomposition products (e.g., tert-butyl cleavage) .

Adjust force fields : Refine MD simulations using AMBER for nitro-group dynamics .

Advanced: What strategies enable efficient derivatization of the pyrazole core for structure-activity relationship (SAR) studies?

Answer:
Key approaches include:

Boc deprotection : TFA/DCM (1:1) removes the tert-butyl group, enabling amine-functionalized intermediates for peptide coupling .

Nitro reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine for Schiff base formation .

Heterocycle fusion : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazoles (e.g., for kinase inhibition) .

Case study : Ethyl 1-(4-aminophenyl)-5-fluoro-1H-pyrazole-3-carboxylate () was derivatized via amide coupling to improve antiproliferative IC₅₀ values by 10-fold.

Advanced: How can solubility challenges in biological assays be addressed without compromising compound stability?

Answer:
Problem : The nitro group and Boc protection reduce aqueous solubility (<0.1 mg/mL in PBS) .
Solutions :

  • Co-solvent systems : Use 5% Cremophor EL in saline for in vivo studies .
  • Prodrug design : Replace tert-butyl with PEGylated carbamates to enhance hydrophilicity .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Validation : Dynamic light scattering (DLS) and dialysis membrane retention assays quantify encapsulation efficiency .

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